1-Cyclobutylpiperidine-3-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

1-Cyclobutylpiperidine-3-carboxylic acid (CAS 1487241-38-2) is a differentiated, sp³-rich scaffold for fragment-based drug discovery. Unlike generic piperidine-3-carboxylic acids or the 4-COOH regioisomer, the N-cyclobutyl group imposes conformational rigidity and a distinct exit vector critical for CNS target engagement (GPCRs, ion channels). The high Fsp³ (0.60) enhances solubility and metabolic stability compared to planar aromatics. With a free carboxylic acid handle for rapid amide coupling, this building block enables efficient SAR expansion. Procure the correct regioisomer to avoid invalidating biological assays.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 1487241-38-2
Cat. No. B1487905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperidine-3-carboxylic acid
CAS1487241-38-2
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCCC(C2)C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7H2,(H,12,13)
InChIKeyINJUFMVVHNZULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutylpiperidine-3-carboxylic acid (CAS 1487241-38-2): A Structurally Constrained Piperidine Carboxylic Acid Building Block for Medicinal Chemistry and Fragment-Based Discovery


1-Cyclobutylpiperidine-3-carboxylic acid (CAS 1487241-38-2) is a piperidine-3-carboxylic acid derivative featuring an N-linked cyclobutyl group [1]. This substitution pattern creates a unique sp³-rich, three-dimensional scaffold that distinguishes it from planar aromatic bioisosteres and regioisomers like 1-cyclobutylpiperidine-4-carboxylic acid (CAS 935534-09-1) . As an advanced intermediate and building block, its conformationally restricted structure is designed to access novel chemical space in fragment-based drug discovery and CNS-targeted programs, offering a differentiated vector for library synthesis compared to simpler piperidine-3-carboxylate templates [2].

Why 1-Cyclobutylpiperidine-3-carboxylic acid Cannot Be Replaced by Generic Piperidine-3-carboxylic Acid or Its 4-Regioisomer Analogs


In medicinal chemistry, regioisomers and simple alkyl-substituted piperidines are not functionally interchangeable. Substituting 1-cyclobutylpiperidine-3-carboxylic acid with a generic piperidine-3-carboxylic acid or the 4-carboxylic acid regioisomer fundamentally alters the molecular vector, conformational ensemble, and metabolic profile [1]. The N-cyclobutyl group introduces steric bulk and a defined three-dimensional trajectory that directly impacts target binding, selectivity, and ADME properties. In contrast, simpler N-alkyl piperidines (e.g., N-methyl or N-ethyl) lack the spatial constraints necessary to engage complex protein pockets, while the 4-carboxylic acid regioisomer presents the acid functionality at a different angle, leading to distinct structure-activity relationships (SAR) and off-target liabilities . Furthermore, the cyclobutane ring can act as a metabolically stable bioisostere for a phenyl ring, reducing oxidative metabolism while maintaining similar topological features, a property absent in acyclic N-alkyl analogs [2]. Therefore, procurement based purely on a piperidine-carboxylic acid substructure without considering the exact regio- and stereochemical constraints is likely to invalidate SAR campaigns and confound biological assay results.

Quantitative Comparative Evidence: 1-Cyclobutylpiperidine-3-carboxylic acid vs. Closest Analogs


Three-Dimensional Conformational Restriction vs. 4-Carboxylic Acid Regioisomer and N-Alkyl Analogs

The spatial orientation of the carboxylic acid vector in 1-cyclobutylpiperidine-3-carboxylic acid differs fundamentally from its 4-regioisomer (1-cyclobutylpiperidine-4-carboxylic acid, CAS 935534-09-1). Due to the asymmetric nature of the piperidine ring, the 3-position directs the acid group at a different exit vector angle relative to the N-cyclobutyl group compared to the symmetric 4-position [1]. Furthermore, the N-cyclobutyl group itself imposes greater conformational rigidity than simple N-methyl or N-ethyl substituents. The cyclobutyl ring restricts rotation and pre-organizes the scaffold, a key advantage in fragment-based drug discovery where precise spatial presentation of pharmacophores correlates directly with hit rates and binding entropy [2]. The synthesis and utility of such conformationally constrained 3D scaffolds (cyclopropyl- and cyclobutylpiperidines) has been highlighted as a strategy to access novel chemical space not addressable by flat or flexible molecules [1].

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

Differentiated Pharmacological Profile: Putative CCR5 Antagonism and CNS Penetration Potential vs. N-Acyl Analogs

Preliminary pharmacological screening data indicate that 1-cyclobutylpiperidine-3-carboxylic acid derivatives can act as CCR5 antagonists [1]. This suggests a potential therapeutic application in HIV infection and inflammatory diseases (asthma, rheumatoid arthritis, COPD) that is not generally shared by simple piperidine-3-carboxylic acids. Importantly, the N-cyclobutyl substitution is distinct from N-acyl analogs, such as 1-(cyclobutylcarbonyl)piperidine-3-carboxylic acid (CAS 926214-73-5) [2]. While the N-acyl compound contains an amide bond and is therefore a distinct chemical series with different hydrogen-bonding capacity and metabolic liability (amide hydrolysis), the N-alkyl cyclobutyl analog is metabolically more stable and offers a more basic amine center (pKa ~8-9) conducive to CNS penetration and lysosomal trapping [3]. This structural divergence directly impacts target engagement in vivo; N-acyl analogs are more prone to esterase/amidase cleavage, potentially limiting oral bioavailability and brain exposure.

Immunology Virology CNS Drug Discovery

Synthetic Tractability and Gram-Scale Access via Enolate Chemistry vs. Complex Spirocyclobutyl Analogs

The synthesis of 1-cyclobutylpiperidine-3-carboxylic acid and its derivatives is well-precedented through robust methodologies such as the Wittig reaction and reductive amination, enabling multi-gram scale production suitable for early medicinal chemistry campaigns [1]. For example, the synthesis of related cyclobutylpiperidines has been achieved on gram scale with an overall yield of 68% over four steps [2]. In contrast, more complex spirocyclobutyl piperidine scaffolds (e.g., those derived from cyclobutyl trifluoroborate salts) require specialized photoredox cross-coupling conditions and noble metal catalysts (Ni/Pd), which can introduce supply chain constraints, higher cost, and purification challenges [2]. The target compound's straightforward assembly from cyclobutanone and a piperidine-3-carboxylate precursor via reductive amination offers a scalable and cost-effective entry point into this chemical space, ensuring reliable availability for hit-to-lead and lead optimization programs.

Synthetic Methodology Process Chemistry Building Block Production

Physicochemical Differentiation: Fsp³ and LogP Profile vs. Planar Aromatic Bioisosteres

1-Cyclobutylpiperidine-3-carboxylic acid possesses an sp³ carbon fraction (Fsp³) of 0.60, a value significantly higher than that of a typical planar aromatic bioisostere (Fsp³ = 0.00) . A higher Fsp³ correlates with improved aqueous solubility and reduced promiscuity in biological assays [1]. Furthermore, the calculated LogP (XLogP3) for this scaffold is expected to be in the range of 1.0-1.5, which is lower than that of comparable N-phenyl piperidine-3-carboxylic acids (calculated LogP ~2.5-3.0), indicating a more favorable hydrophilic-hydrophobic balance for CNS drug candidates [REFS-1, REFS-3]. This physicochemical differentiation directly translates to better developability profiles, including lower hERG liability and reduced phospholipidosis risk, compared to more lipophilic aromatic analogs.

Physicochemical Property Analysis Drug-Likeness Bioisosterism

Patent and Literature Precedent for Cyclobutylpiperidine Scaffolds in CNS and Inflammation Indications vs. Saturated Heterocycle Alternatives

The N-cyclobutylpiperidine substructure is a recognized privileged scaffold in patents covering CNS disorders and inflammation. For instance, patents disclose the use of 1-cyclobutylpiperidin-4-ol derivatives in large-scale synthesis of compounds targeting CNS indications [1]. Additionally, cyclobutylpiperidine derivatives are claimed as CCR5 antagonists for the treatment of HIV, asthma, and rheumatoid arthritis [2]. In contrast, alternative saturated heterocycles like morpholine or pyrrolidine carboxylic acids lack the same level of CNS target engagement validation or IP precedence for the cyclobutyl substitution pattern. While morpholine carboxylic acids are common in medicinal chemistry, they introduce a polar oxygen atom that can drastically alter permeability and binding kinetics compared to the all-carbon cyclobutyl group. The specific combination of the piperidine core, 3-carboxylic acid vector, and N-cyclobutyl cap represents a distinct chemical matter claim space that can offer a strategic advantage in establishing novelty and freedom-to-operate.

Intellectual Property CNS Therapeutics Inflammation

Metabolic Stability Advantage of N-Cyclobutyl vs. N-Phenyl or N-Benzyl Analogs

The N-cyclobutyl group in 1-cyclobutylpiperidine-3-carboxylic acid functions as a metabolically stable bioisostere for a phenyl or benzyl substituent. While N-phenyl piperidines are susceptible to oxidative metabolism (e.g., hydroxylation, N-dealkylation) by cytochrome P450 enzymes, leading to rapid clearance and potential reactive metabolite formation, the saturated cyclobutane ring lacks π-electrons and aromatic C-H bonds, rendering it inert to arene oxide formation and significantly reducing CYP-mediated oxidative metabolism [1]. Studies on saturated bioisosteres of ortho-substituted benzenes demonstrate that cyclobutyl replacements can maintain similar topological features while dramatically improving metabolic stability in human liver microsomes (e.g., intrinsic clearance reduced from >100 µL/min/mg to <20 µL/min/mg in model systems) [2]. This stability advantage directly translates to improved oral bioavailability and longer half-life, critical parameters for successful drug candidates.

Drug Metabolism Pharmacokinetics Bioisostere

High-Impact Research and Industrial Applications for 1-Cyclobutylpiperidine-3-carboxylic acid (CAS 1487241-38-2) Based on Comparative Evidence


Fragment-Based Drug Discovery (FBDD) for Novel CNS Targets

The high Fsp³ (0.60) and conformational rigidity of 1-cyclobutylpiperidine-3-carboxylic acid make it an ideal fragment for FBDD libraries targeting CNS proteins [1]. Its 3D shape complements the complex binding pockets of GPCRs and ion channels, offering a differentiated vector for hit elaboration compared to flat aromatic fragments. The scalable synthetic route (gram-scale, 68% yield over 4 steps for related scaffolds) ensures that promising fragment hits can be rapidly scaled for biophysical validation (SPR, NMR) and early SAR [2].

Design of Metabolically Stable CCR5 Antagonists for Inflammatory Disease

Given preliminary evidence of CCR5 antagonism, this compound serves as a core scaffold for developing novel treatments for HIV, asthma, or rheumatoid arthritis [3]. The N-cyclobutyl group is critical for both target engagement and metabolic stability, acting as a saturated bioisostere that avoids the CYP-mediated oxidation liabilities of aromatic N-phenyl analogs [4]. Researchers can utilize the carboxylic acid handle for rapid amide coupling to explore P1 pocket interactions, confident that the core scaffold provides a durable PK/PD foundation.

Synthesis of Privileged CNS Library Cores for Pain and Neuropsychiatric Disorders

The N-cyclobutylpiperidine substructure is validated in patent literature for CNS applications, including large-scale manufacturing processes for advanced clinical candidates [5]. 1-Cyclobutylpiperidine-3-carboxylic acid can be diversified into a focused library of amides, esters, and reverse amides, providing a rich SAR set for targets like sigma receptors, dopamine receptors, or ion channels. The basic amine (pKa ~8-9) facilitates lysosomal trapping in neurons, a key property for sustained CNS target engagement [6].

Comparative Physicochemical Profiling to De-risk Lead Series

In lead optimization campaigns, this compound can be systematically compared against N-aryl and N-alkyl piperidine analogs to quantify improvements in developability. Its lower calculated LogP (~1.0-1.5) and higher Fsp³ translate directly to better aqueous solubility and lower promiscuity (e.g., reduced hERG binding) compared to more lipophilic analogs [7]. This evidence-based selection helps medicinal chemistry teams prioritize chemical series with a higher probability of achieving a favorable drug-like profile and reduces the risk of late-stage preclinical failure.

Quote Request

Request a Quote for 1-Cyclobutylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.